

A Technical Guide to the Spectroscopic Data of Mosher's Acid

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Compound of Interest

Compound Name: 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Mosher's acid (α -methoxy- α -trifluoromethylphenylacetic acid or MTPA), a vital chiral derivatizing agent in stereochemical analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction to Mosher's Acid

Mosher's acid is a chiral carboxylic acid widely employed for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[1] Its utility lies in its ability to form diastereomeric esters or amides with the analyte, which can then be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] The distinct chemical shifts observed for the protons of the diastereomers allow for the elucidation of the stereochemistry of the original molecule.[2]

Spectroscopic Data of Mosher's Acid

The following tables summarize the key spectroscopic data for racemic Mosher's acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for Racemic Mosher's Acid

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
9.8	Broad Singlet	1H	OH
7.57–7.61	Multiplet	2H	Caryl H
7.42–7.46	Multiplet	3H	Caryl H
3.57	Singlet	3H	OCH ₃
Solvent: CDCl ₃ , Instrument: 400 MHz NMR Spectrometer.[4]			

Table 2: ¹³C NMR Spectroscopic Data for Racemic Mosher's Acid

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (JC-F)	Assignment
170.90	Singlet	COOH	
131.08	Singlet	Caryl	
130.01	Singlet	CarylH	
128.68	Singlet	CarylH	
127.39	Singlet	CarylH	
125.94	Quartet	292 Hz	CF ₃
84.38	Quartet	28 Hz	C-CF ₃
55.56	Singlet	CH ₃	
Solvent: CDCl ₃ , Instrument: 100.6 MHz NMR Spectrometer.[4]			

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for Racemic Mosher's Acid

Wavenumber (cm ⁻¹)	Description
3700–2700	O-H stretch (broad)
3069	Caryl-H stretch (medium)
2955	Calkyl-H stretch (medium)
2852	(medium)
2642	(weak)
1733	C=O stretch (very strong)
Technique: Attenuated Total Reflectance (ATR). [4]	

Mass Spectrometry (MS)

While a detailed experimental mass spectrum for Mosher's acid is not readily available in the cited literature, the fundamental properties can be reported. The primary application of MS in the context of Mosher's acid is the analysis of its derivatives.

Table 4: Mass Spectrometry Data for Mosher's Acid

Parameter	Value
Molecular Formula	C ₁₀ H ₉ F ₃ O ₃
Molecular Weight	234.17 g/mol
Exact Mass	234.050385

Expected fragmentation in electron ionization (EI) mass spectrometry would involve the loss of characteristic fragments for a carboxylic acid, such as the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[\[5\]](#)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides a general overview of the methodologies.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz (or higher) spectrometer.^[4] The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard.^[6]

IR Spectroscopy

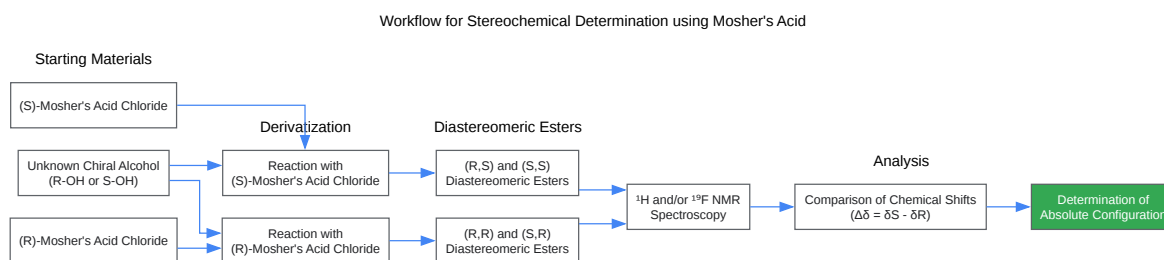
Infrared spectra are commonly acquired using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.^[4] The solid or liquid sample is placed in direct contact with the ATR crystal, and the spectrum is recorded over the standard mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$).

Mass Spectrometry

High-resolution mass spectra (HRMS) for Mosher's acid derivatives are often obtained using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) mass analyzer.^[2] For the free acid, Electron Ionization (EI) or Chemical Ionization (CI) could also be employed.

Visualization of Experimental Workflow

The primary utility of Mosher's acid is in the determination of the absolute configuration of chiral alcohols and amines. The following diagram illustrates the general workflow for this application.



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Caption: Workflow for determining the absolute configuration of a chiral alcohol using Mosher's acid.

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